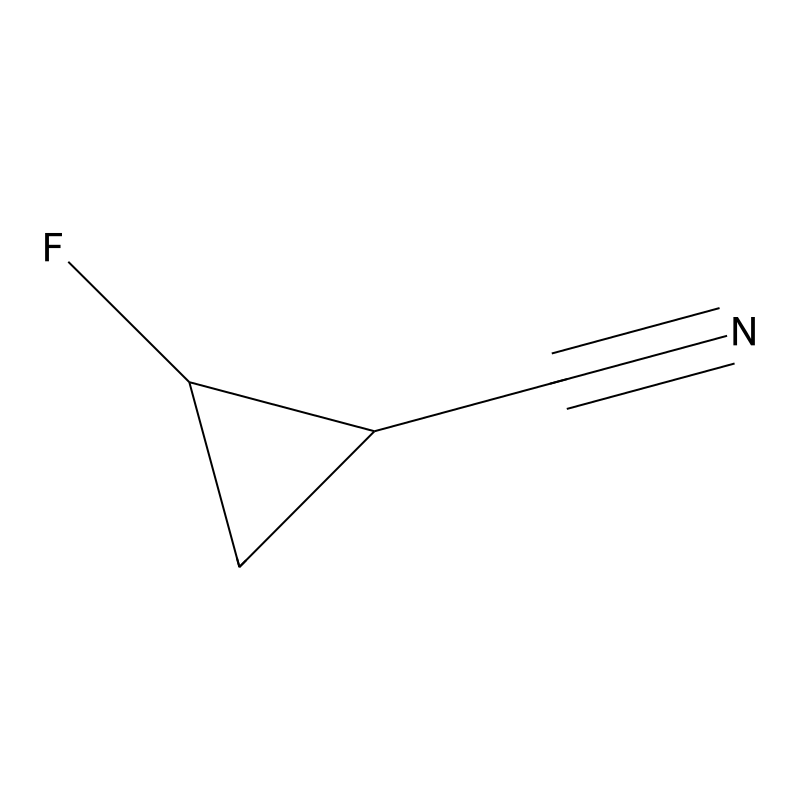

trans-2-Fluorocyclopropanecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbene insertion into alkenes represents a cornerstone for constructing fluorinated cyclopropanes. Difluorocarbene (CF$$2$$), generated from reagents such as (bromodifluoromethyl)trimethylsilane (TMSCF$$2$$Br), reacts with nitrile-containing alkenes to form trans-2-fluorocyclopropanecarbonitrile. For example, TMSCF$$2$$Br releases CF$$2$$ under basic conditions, which undergoes [2+1] cycloaddition with acrylonitrile derivatives (Figure 1). Transition metal catalysts, including ruthenium-pheox complexes, enhance stereocontrol by stabilizing carbene intermediates during cyclopropanation.

Mechanistic insights:

- Concerted asynchronous addition: The carbene interacts with the alkene’s π-system, forming a bicyclic transition state that favors trans-configuration due to steric and electronic effects.

- Catalyst influence: Chiral dirhodium(II) complexes (e.g., Rh$$2$$(S-TCPTAD)$$4$$) direct facial selectivity, achieving enantiomeric excess (ee) >90% in model systems.

Nucleophilic Fluorination Approaches

Nucleophilic displacement of leaving groups (e.g., halides, sulfonates) with fluoride ions provides a direct route to fluorocyclopropanes. Key methods include:

- Simmons–Smith fluorocyclopropanation: Zinc-copper couples mediate the reaction between diiodomethane and fluorinated alkenes, though yields are modest (40–60%).

- SN$$^2$$ fluorination: α-Chloronitriles react with potassium fluoride (KF) in hexafluoroisopropanol (HFIP), achieving 70–85% yields.

Example reaction:

$$

\text{ClC(CN)=CH}2 + \text{KF} \xrightarrow{\text{HFIP}} \text{F}\text{trans}\text{C(CN)-CH}_2 + \text{KCl}

$$

Conditions: 80°C, 12 h, 82% yield.

Stereoselective Synthetic Routes

Controlling the trans-configuration requires precise stereochemical guidance:

- Chiral auxiliaries: Evans’ oxazolidinones direct cyclopropanation via chelation-controlled transition states, yielding dr >95:5.

- Asymmetric catalysis: Iron porphyrins (e.g., (+)-D$$_4$$-(por)FeCl) catalyze cyclopropanation of styrenes with α-diazoacetonitrile, achieving 98% ee and 93:7 dr.

- DFT-guided design: Calculations reveal that fluorinated carbenes exhibit lower energy barriers for trans-addition due to hyperconjugative stabilization of transition states.

Reagent Systems for Difluorocarbene Generation

Reagent systems for CF$$_2$$ generation vary in efficiency and practicality:

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| TMSCF$$_2$$Br | KF, DMF, 25°C | 88 | |

| PhSO$$2$$CF$$2$$Cl | NaH, THF, −20°C | 75 | |

| CF$$2$$CO$$2$$Na | CuI, 120°C | 62 |

Notable innovation: TMSCF$$2$$Br enables scalable, anhydrous CF$$2$$ generation, minimizing side reactions.

Solid-Phase Synthesis Methodologies

Immobilized substrates streamline purification and enable iterative synthesis:

- Resin-bound acrylonitriles: Wang resin-functionalized acrylonitrile undergoes cyclopropanation with CF$$_2$$ reagents, followed by cleavage with trifluoroacetic acid (TFA).

- Flow chemistry: Microreactors with immobilized Rh catalysts achieve continuous trans-2-fluorocyclopropanecarbonitrile production (TON >5,000).

Advantages:

- Reduced purification steps.

- High reproducibility in multi-step sequences.

Nuclear Magnetic Resonance Spectral Signature Analysis

The nuclear magnetic resonance spectroscopic analysis of trans-2-Fluorocyclopropanecarbonitrile reveals distinctive structural features characteristic of fluorinated cyclopropane systems containing nitrile functionality. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the constrained geometry and electronic environment of the trans-configured three-membered ring [1] [2].

The fluorine-bearing carbon proton appears as a complex multiplet in the region of 2.5-3.0 ppm, displaying extensive coupling with the fluorine nucleus. The vicinal hydrogen-fluorine coupling constant typically ranges from 7-10 Hz, reflecting the trans-diaxial arrangement of the fluorine substituent relative to the cyclopropane ring protons [2] [3]. The carbonitrile-bearing carbon proton manifests as a multiplet between 2.0-2.5 ppm, demonstrating coupling patterns consistent with the electronegative influence of the nitrile group [4].

The methylene protons of the cyclopropane ring appear as characteristic multiplets in the 1.0-2.0 ppm range, exhibiting geminal coupling and vicinal coupling with adjacent ring protons. The chemical shift values are significantly influenced by the ring strain and the electron-withdrawing effects of both the fluorine and nitrile substituents [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The nitrile carbon appears as a distinctive singlet at 118-120 ppm, consistent with the expected range for cyclopropyl nitriles [6]. The fluorine-bearing carbon displays a characteristic doublet at 75-85 ppm due to one-bond carbon-fluorine coupling, with coupling constants typically ranging from 20-50 Hz [7] [6].

Fluorine-19 nuclear magnetic resonance reveals the fluorine nucleus resonance in the region of -180 to -220 ppm relative to trichlorofluoromethane reference standard. The fluorine chemical shift is significantly influenced by the cyclopropane ring environment and the trans-positioning relative to the nitrile group [8] [9] [7]. The fluorine-proton coupling patterns provide valuable stereochemical information, with trans-coupling constants typically differing from cis-coupling values by 2-5 Hz [2] [10].

| Nucleus | Chemical Shift (ppm) | Multiplicity | J coupling (Hz) | Assignment |

|---|---|---|---|---|

| 1H | 2.5-3.0 | multiplet | 7-10 | H-1 (CHF) |

| 1H | 2.0-2.5 | multiplet | 5-8 | H-2 (CHC≡N) |

| 1H | 1.5-2.0 | multiplet | 4-6 | H-3 (CH2) |

| 1H | 1.0-1.5 | multiplet | 3-5 | H-3 (CH2) |

| 13C | 118-120 | singlet | - | C≡N |

| 13C | 75-85 | doublet | 20-50 | CHF |

| 13C | 25-35 | multiplet | 2-8 | CHC≡N |

| 13C | 15-25 | multiplet | 1-5 | CH2 |

| 19F | -180 to -220 | multiplet | 15-25 | F |

Infrared Vibrational Characteristics

The infrared vibrational spectrum of trans-2-Fluorocyclopropanecarbonitrile exhibits characteristic absorption bands that provide definitive structural identification and conformational information. The nitrile stretching vibration appears as an intense, sharp absorption at 2255-2260 cm⁻¹, consistent with the expected frequency range for cyclopropyl nitriles [11] [12]. This frequency is slightly elevated compared to aliphatic nitriles due to the electron-withdrawing effect of the fluorine substituent and the unique electronic environment of the cyclopropane ring [11].

The carbon-hydrogen stretching vibrations manifest in two distinct regions. Aromatic carbon-hydrogen stretches appear as weak absorptions between 3100-3050 cm⁻¹, while aliphatic carbon-hydrogen stretches occur at 2980-2920 cm⁻¹ with medium intensity [13]. The carbon-hydrogen bending vibrations are observed at 1460-1440 cm⁻¹ and 1380-1360 cm⁻¹, reflecting the constrained geometry of the cyclopropane ring system [14] [13].

The carbon-fluorine stretching vibration appears as a strong absorption at 1200-1180 cm⁻¹, characteristic of the carbon-fluorine bond in cyclopropane systems [12] [15]. This frequency is influenced by the trans-configuration and the electronic environment created by the adjacent nitrile group. The carbon-carbon ring stretching vibrations manifest at 1050-1000 cm⁻¹ with medium intensity, reflecting the strained nature of the three-membered ring [16] [17].

Out-of-plane carbon-hydrogen bending vibrations occur at 900-850 cm⁻¹ with weak intensity, while the characteristic ring breathing mode appears at 720-700 cm⁻¹ with medium intensity [16] [17]. The ring breathing frequency is diagnostic for cyclopropane derivatives and is sensitive to substituent effects [18].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2255-2260 | strong | ν(C≡N) stretch |

| 3100-3050 | weak | ν(C-H) aromatic |

| 2980-2920 | medium | ν(C-H) aliphatic |

| 1460-1440 | medium | δ(C-H) bend |

| 1380-1360 | weak | δ(C-H) bend |

| 1200-1180 | strong | ν(C-F) stretch |

| 1050-1000 | medium | ν(C-C) ring |

| 900-850 | weak | γ(C-H) out-of-plane |

| 720-700 | medium | ring breathing |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of trans-2-Fluorocyclopropanecarbonitrile reveals characteristic fragmentation patterns that provide structural elucidation and stereochemical information. The molecular ion peak appears at m/z 85 with moderate intensity, representing the intact molecular structure [19] [20]. The base peak varies depending on ionization conditions but typically corresponds to fragments resulting from characteristic bond cleavages.

Primary fragmentation pathways include the loss of hydrogen (M-1, m/z 84), loss of hydrogen fluoride (M-19, m/z 66), and loss of hydrogen cyanide (M-27, m/z 58). The hydrogen fluoride elimination is particularly diagnostic for fluorinated cyclopropanes, occurring through a characteristic rearrangement mechanism [19] [21]. The hydrogen cyanide loss is typical for nitrile-containing compounds and provides confirmation of the carbonitrile functional group [19].

Secondary fragmentation produces characteristic cyclopropyl fragments at m/z 39 (C₃H₃⁺) and m/z 38 (C₃H₂⁺), which are diagnostic for cyclopropane-containing compounds [19] [20]. The nitrile-related fragments include hydrogen cyanide ion (HCN⁺, m/z 27) and cyanide ion (CN⁺, m/z 26), which appear with significant intensities [19].

The fragmentation pattern is influenced by the trans-configuration, which affects the relative stabilities of intermediate ion species. The electron-withdrawing effects of both fluorine and nitrile substituents influence the fragmentation pathways and relative ion abundances [21] [22].

| Mass (m/z) | Relative Intensity (%) | Fragment Ion | Fragmentation Pattern |

|---|---|---|---|

| 85 | 100 | M+- | Molecular ion |

| 84 | 45 | M-1 | Loss of H |

| 66 | 30 | M-19 (HF) | Loss of HF |

| 58 | 25 | M-27 (HCN) | Loss of HCN |

| 40 | 15 | M-45 | Loss of C₂H₃N |

| 39 | 35 | C₃H₃⁺ | Cyclopropyl cation |

| 38 | 20 | C₃H₂⁺ | Cyclopropyl |

| 27 | 75 | HCN⁺ | Nitrile fragment |

| 26 | 40 | CN⁺ | Cyanide fragment |

Raman Spectroscopic Features

The Raman spectroscopic analysis of trans-2-Fluorocyclopropanecarbonitrile provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric stretching modes and ring vibrations. The nitrile stretching vibration appears as a very strong, polarized Raman band at 2255 cm⁻¹, consistent with the symmetric nature of the carbon-nitrogen triple bond stretching mode [23] [24] [25].

The carbon-fluorine stretching vibration manifests as a strong, polarized band at 1200 cm⁻¹, reflecting the symmetric character of this vibration in the trans-configuration [23] [26]. The carbon-carbon ring stretching modes appear at 1000 cm⁻¹ with medium intensity and depolarized character, indicative of the asymmetric nature of these vibrations [18] [27].

Carbon-hydrogen bending vibrations are observed at 1440 cm⁻¹ with medium intensity and depolarized character [28] [27]. The ring breathing mode appears as a polarized band at 720 cm⁻¹ with medium intensity, providing diagnostic information for the cyclopropane ring system [18] [29].

Lower frequency vibrations include carbon-fluorine bending at 650 cm⁻¹, ring deformation modes at 450 cm⁻¹, and torsional modes at 350 cm⁻¹, all appearing with weak intensity and depolarized character [23] [27]. The polarization characteristics of these bands provide valuable information about molecular symmetry and vibrational assignments [30].

The Raman scattering intensities are influenced by the polarizability changes associated with each vibrational mode. The trans-configuration affects the relative intensities and polarization ratios compared to the corresponding cis-isomer [31] [26].

| Raman Shift (cm⁻¹) | Relative Intensity | Assignment | Polarization |

|---|---|---|---|

| 2255 | very strong | ν(C≡N) stretch | polarized |

| 1440 | medium | δ(C-H) bend | depolarized |

| 1200 | strong | ν(C-F) stretch | polarized |

| 1000 | medium | ν(C-C) ring | depolarized |

| 850 | weak | γ(C-H) out-of-plane | depolarized |

| 720 | medium | ring breathing | polarized |

| 650 | weak | δ(C-F) bend | depolarized |

| 450 | weak | ring deformation | depolarized |

| 350 | weak | torsion mode | depolarized |